- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,
Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)
El tert-butyl N-(4-bromothiazol-2-yl)carbamato es un compuesto orgánico utilizado como intermedio en síntesis química, especialmente en la preparación de fármacos y compuestos heterocíclicos. Su estructura combina un grupo carbamato protegido (Boc) con un núcleo de tiazol bromado, lo que lo hace valioso para reacciones de acoplamiento cruzado y funcionalización selectiva. La presencia del grupo Boc ofrece estabilidad y facilita la manipulación en condiciones ácidas o básicas, mientras que el bromo en posición 4 permite modificaciones posteriores mediante reacciones como Suzuki-Miyaura o Buchwald-Hartwig. Este compuesto es útil en química medicinal para el desarrollo de moléculas bioactivas, gracias a su reactividad controlada y versatilidad en la construcción de esqueletos moleculares complejos.
944804-88-0 structure
Product Name:tert-butyl N-(4-bromothiazol-2-yl)carbamate
Número CAS:944804-88-0
MF:C8H11BrN2O2S
Megavatios:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837
Update Time:2025-07-23
tert-butyl N-(4-bromothiazol-2-yl)carbamate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
- tert-butyl (4-bromothiazol-2-yl)carbamate
- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
- QC-6441
- t-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
- 2-(Boc-amino)-4-bromothiazole
- CM10833
- FCH1402824
- SY045933
- AX8158298
- AB0027805
- ST24031809
- W9687
- C2015
- ter
- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
- tert-butyl N-(4-bromothiazol-2-yl)carbamate
- DTXSID00668689
- 944804-88-0
- SB40144
- A859403
- SCHEMBL1744171
- AKOS015834976
- MFCD11111844
- FT-0646750
- GS-4198
- AMY28982
- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
- CS-M3527
- Tert-Butyl4-Bromothiazol-2-Ylcarbamate
-
- MDL: MFCD11111844
- Renchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
- Clave inchi: OVRIFGLINJVMLO-UHFFFAOYSA-N
- Sonrisas: BrC1=CSC(=N1)NC(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 277.97200
- Masa isotópica única: 277.972
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 220
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 79.5
- Xlogp3: 2.9
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- índice de refracción: 1.595
- Disolución: Very 微溶 (0.27 g/L) (25 ºC),
- PSA: 79.46000
- Logp: 3.32560
- Presión de vapor: No data available
tert-butyl N-(4-bromothiazol-2-yl)carbamate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
tert-butyl N-(4-bromothiazol-2-yl)carbamate Datos Aduaneros
- Código HS:2934100090
- Datos Aduaneros:
中国海关编码:
2934100090概述:
2934100090. 结构上含有一个非稠合噻唑环的化合物(不论是否氢化). 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
tert-butyl N-(4-bromothiazol-2-yl)carbamate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076455-250mg |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 250mg |
£63.00 | 2022-03-01 | |
| Fluorochem | 076455-1g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 1g |
£157.00 | 2022-03-01 | |
| Fluorochem | 076455-5g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 5g |
£453.00 | 2022-03-01 | |
| Fluorochem | 076455-10g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 10g |
£692.00 | 2022-03-01 | |
| ChemScence | CS-M3527-1g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 1g |
$100.0 | 2022-04-26 | |
| ChemScence | CS-M3527-5g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 5g |
$395.0 | 2022-04-26 | |
| ChemScence | CS-M3527-10g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 10g |
$712.0 | 2022-04-26 | |
| ChemScence | CS-M3527-25g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 25g |
$1690.0 | 2021-09-02 | |
| TRC | B705558-50mg |
Tert-Butyl N-(4-Bromo-1,3-Thiazol-2-Yl)Carbamate |
944804-88-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705558-100mg |
Tert-Butyl N-(4-Bromo-1,3-Thiazol-2-Yl)Carbamate |
944804-88-0 | 100mg |
$ 70.00 | 2022-06-06 |
tert-butyl N-(4-bromothiazol-2-yl)carbamate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ; 5 min
1.2 Solvents: Water ; 5 min
Referencia
- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
Referencia
- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor, European Journal of Medicinal Chemistry, 2018, 158, 896-916
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C
Referencia
- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
Referencia
- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
Referencia
- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
Referencia
- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, Journal of Organic Chemistry, 2018, 83(24), 15380-15405
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, Bioorganic & Medicinal Chemistry, 2021, 43,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
Referencia
- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C
Referencia
- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,
tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials
- Di-tert-butyl dicarbonate
- N-Boc-2-Amino-5-bromothiazole
- 2,4-Dibromothiazole
- tert-Butyl carbamate
- 4-Bromo-2-thiazolamine
tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products
tert-butyl N-(4-bromothiazol-2-yl)carbamate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
Número de pedido:A859403
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:18
Precio ($):584.0
Correo electrónico:sales@amadischem.com
tert-butyl N-(4-bromothiazol-2-yl)carbamate Literatura relevante
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate) Productos relacionados
- 944805-17-8(Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)
- 39479-92-0(Carbamic acid,2-thiazolyl-, 1-methylethyl ester (9CI))
- 1823943-32-3(Tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate)
- 2680895-28-5(tert-butyl N-benzyl-N-(4-bromo-1,3-thiazol-2-yl)carbamate)
- 1000576-79-3(Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate)
- 479198-74-8(tert-Butyl methyl(thiazol-2-yl)carbamate)
- 1064678-19-8(tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate)
- 1178886-73-1(tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate)
- 170961-15-6(tert-butyl N-(1,3-thiazol-2-yl)carbamate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
Pureza:99%
Cantidad:25g
Precio ($):584.0